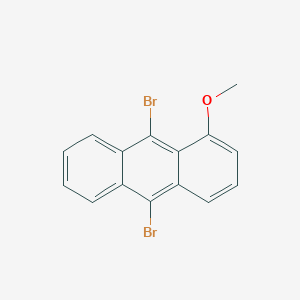
9,10-Dibromo-1-methoxyanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Dibromo-1-methoxyanthracene is an organic compound derived from anthracene, characterized by the substitution of bromine atoms at the 9 and 10 positions and a methoxy group at the 1 position. This compound is part of the broader family of anthracene derivatives, which are known for their applications in organic electronics and photophysics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dibromo-1-methoxyanthracene typically involves the bromination of 1-methoxyanthracene. The reaction is carried out using bromine (Br2) in a suitable solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the 9 and 10 positions. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using similar conditions as in laboratory synthesis. The process may be optimized for higher efficiency and purity through the use of advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 9,10-Dibromo-1-methoxyanthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary depending on the desired outcome.
Coupling Reactions: It can undergo coupling reactions such as Suzuki and Stille coupling to form extended conjugated systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) and solvents such as toluene or tetrahydrofuran (THF).
Major Products:
Substitution Products: Depending on the nucleophile, products may include 9,10-dimethoxy-1-methoxyanthracene or other substituted derivatives.
Oxidation Products: Products may include quinones or other oxidized forms of the anthracene core.
Coupling Products: Extended conjugated systems or polymers with enhanced electronic properties.
科学的研究の応用
9,10-Dibromo-1-methoxyanthracene has several applications in scientific research:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its electroluminescent properties.
Photophysics: Employed in studies of photophysical processes, including fluorescence and phosphorescence.
Material Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Chemical Synthesis: Serves as a building block for the synthesis of more complex organic molecules and polymers.
作用機序
The mechanism of action of 9,10-Dibromo-1-methoxyanthracene primarily involves its ability to participate in electronic transitions due to its conjugated system. The bromine atoms and methoxy group influence the electronic distribution within the molecule, affecting its reactivity and interaction with other molecules. In photophysical applications, the compound can absorb light and undergo electronic excitation, leading to fluorescence or phosphorescence.
類似化合物との比較
9,10-Dibromoanthracene: Lacks the methoxy group, resulting in different electronic properties and reactivity.
1-Methoxyanthracene: Lacks the bromine atoms, affecting its ability to participate in certain substitution and coupling reactions.
9,10-Dimethoxyanthracene: Contains methoxy groups at the 9 and 10 positions, leading to different photophysical properties.
Uniqueness: 9,10-Dibromo-1-methoxyanthracene is unique due to the combined presence of bromine atoms and a methoxy group, which imparts distinct electronic and photophysical characteristics. This combination makes it particularly valuable in applications requiring specific electronic properties and reactivity.
特性
CAS番号 |
403501-39-3 |
|---|---|
分子式 |
C15H10Br2O |
分子量 |
366.05 g/mol |
IUPAC名 |
9,10-dibromo-1-methoxyanthracene |
InChI |
InChI=1S/C15H10Br2O/c1-18-12-8-4-7-11-13(12)15(17)10-6-3-2-5-9(10)14(11)16/h2-8H,1H3 |
InChIキー |
BHUDCPGTXIEAPT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C(C3=CC=CC=C3C(=C21)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















